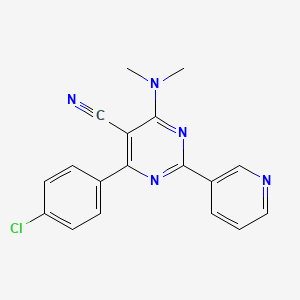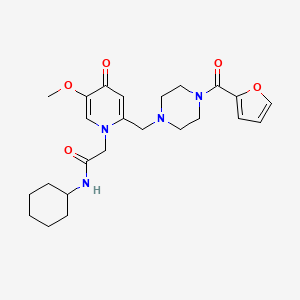
(3-Cyclopropylcyclobutyl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Cyclopropylcyclobutyl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2243504-79-0 . It has a molecular weight of 161.67 . The compound is stored at a temperature of 4°C and is in powder form .
Molecular Structure Analysis
The InChI Code for “this compound” is1S/C8H15N.ClH/c9-5-6-3-8(4-6)7-1-2-7;/h6-8H,1-5,9H2;1H . This code represents the molecular structure of the compound. For a 3D structure, specialized software or resources that can interpret InChI codes may be used. Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 161.67 . It is stored at a temperature of 4°C .Wirkmechanismus
The mechanism of action of (3-Cyclopropylcyclobutyl)methanamine;hydrochloride is not fully understood. It is believed to act as an SSRI by inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can improve mood and reduce symptoms of depression and anxiety. Additionally, it is believed to act as a sigma receptor agonist, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of serotonin in the brain, which can improve mood and reduce symptoms of depression and anxiety. Additionally, it has been shown to increase the level of dopamine in the prefrontal cortex, which may contribute to its antidepressant effects. It has also been shown to have effects on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Cyclopropylcyclobutyl)methanamine;hydrochloride has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its pharmacological properties are well understood. Additionally, it is relatively easy to synthesize and can be obtained in high purity. However, one limitation is that it may have off-target effects that could complicate experimental results. Additionally, its use in animal studies may be limited due to its potential for interactions with other drugs.
Zukünftige Richtungen
There are a number of future directions for research on (3-Cyclopropylcyclobutyl)methanamine;hydrochloride. One direction is to further explore its potential as a treatment for depression and anxiety. This could involve clinical trials in humans to determine its efficacy and safety. Another direction is to investigate its potential as a treatment for other psychiatric disorders, such as schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential off-target effects.
Synthesemethoden
The synthesis of (3-Cyclopropylcyclobutyl)methanamine;hydrochloride involves the reaction of cyclopropylcyclobutanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methylamine to form the desired amine product. The amine product can be converted to the hydrochloride salt by treatment with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
(3-Cyclopropylcyclobutyl)methanamine;hydrochloride has been studied for its potential use as a pharmaceutical agent. It has been shown to have activity as a selective serotonin reuptake inhibitor (SSRI) and as a sigma receptor agonist. These properties make it a promising candidate for the treatment of depression, anxiety, and other psychiatric disorders.
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-cyclopropylcyclobutyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-5-6-3-8(4-6)7-1-2-7;/h6-8H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFOVPHIGDIIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)



![N-[3-pyridin-2-yl-5-(thiomorpholin-4-ylcarbonyl)isothiazol-4-yl]acetamide](/img/structure/B2822991.png)
![2-[(Pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2822992.png)



![[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2822998.png)
![8-[4-(3-chlorophenyl)piperazin-1-yl]-7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2822999.png)
![4-[(4-Isobutylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2823001.png)
![1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2823006.png)
![2-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxo-propanenitrile](/img/structure/B2823007.png)